2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid 2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1251048-44-8
VCID: VC3071245
InChI: InChI=1S/C9H11NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h1-2,5-8H,3-4H2,(H,11,12)
SMILES: C1CC1C(C(=O)O)N2C=CC=C2
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid

CAS No.: 1251048-44-8

Cat. No.: VC3071245

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid - 1251048-44-8

Specification

CAS No. 1251048-44-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-cyclopropyl-2-pyrrol-1-ylacetic acid
Standard InChI InChI=1S/C9H11NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h1-2,5-8H,3-4H2,(H,11,12)
Standard InChI Key LEJPBOANQBOMIY-UHFFFAOYSA-N
SMILES C1CC1C(C(=O)O)N2C=CC=C2
Canonical SMILES C1CC1C(C(=O)O)N2C=CC=C2

Introduction

2-Cyclopropyl-2-(1H-pyrrol-3-yl)acetic acid is a complex organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It is a derivative of pyrrole, a five-membered heterocyclic aromatic ring containing nitrogen, and cyclopropane, a three-membered saturated hydrocarbon ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.

Synthesis and Preparation

While specific synthesis methods for 2-cyclopropyl-2-(1H-pyrrol-3-yl)acetic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including alkylation, acylation, and condensation reactions. For example, pyrrole derivatives can be synthesized through the Knorr synthesis or by using metal-catalyzed cross-coupling reactions.

Potential Applications

Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Although specific applications of 2-cyclopropyl-2-(1H-pyrrol-3-yl)acetic acid are not well-documented, its structural features suggest potential use in pharmaceutical research, particularly in the development of novel therapeutic agents.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
2-Cyclopropyl-2-(1H-pyrrol-3-yl)acetic acidC₉H₁₁NO₂165.19 g/molPharmaceutical research
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acidC₈H₁₀N₂O₂166.18 g/molLife science products
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochlorideC₉H₁₆ClNO₂205.68 g/molChemical synthesis intermediate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator